
4-Methyl-N-(2-methyl-1-oxopentan-2-yl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Metil-N-(2-metil-1-oxopentan-2-il)benceno-1-sulfonamida es un compuesto químico que pertenece a la clase de las sulfonamidas. Las sulfonamidas son conocidas por su amplia gama de aplicaciones, particularmente en química medicinal como agentes antibacterianos. Este compuesto presenta un anillo de benceno sustituido con un grupo sulfonamida, un grupo metilo y un grupo 2-metil-1-oxopentan-2-il.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Metil-N-(2-metil-1-oxopentan-2-il)benceno-1-sulfonamida típicamente implica la sulfonación de un derivado de benceno seguida de la introducción del grupo 2-metil-1-oxopentan-2-il. Los reactivos comunes utilizados en la síntesis incluyen cloruros de sulfonilo y aminas. Las condiciones de reacción a menudo requieren una temperatura controlada y la presencia de un catalizador para facilitar la formación del enlace sulfonamida.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar procesos de sulfonación a gran escala utilizando reactores automatizados. El proceso se optimiza para obtener un alto rendimiento y pureza, a menudo involucrando múltiples pasos de purificación, como recristalización y cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
4-Metil-N-(2-metil-1-oxopentan-2-il)benceno-1-sulfonamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Esta reacción puede reducir el grupo sulfonamida a una amina.
Sustitución: Esta reacción puede reemplazar uno de los sustituyentes en el anillo de benceno con otro grupo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan a menudo.
Sustitución: Las reacciones de sustitución aromática electrófila típicamente utilizan reactivos como halógenos o grupos nitro en condiciones ácidas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos sulfónicos, mientras que la reducción puede producir aminas.
Aplicaciones Científicas De Investigación
4-Metil-N-(2-metil-1-oxopentan-2-il)benceno-1-sulfonamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas más complejas.
Biología: Se estudia por su potencial actividad biológica, incluidas las propiedades antibacterianas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos, particularmente como agente antibacteriano.
Industria: Se utiliza en la producción de tintes, agroquímicos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 4-Metil-N-(2-metil-1-oxopentan-2-il)benceno-1-sulfonamida implica su interacción con dianas moleculares específicas. En el caso de su actividad antibacteriana, puede inhibir la síntesis de ácido fólico en las bacterias, que es esencial para su crecimiento y replicación. El grupo sulfonamida imita la estructura del ácido para-aminobenzoico (PABA), un sustrato de la enzima dihidrofolato sintetasa, inhibiendo así su función.
Comparación Con Compuestos Similares
Compuestos similares
Sulfametoxazol: Otra sulfonamida con propiedades antibacterianas.
Sulfadiazina: Se utiliza en combinación con pirimetamina para tratar la toxoplasmosis.
Sulfametazina: Se utiliza comúnmente en medicina veterinaria.
Singularidad
4-Metil-N-(2-metil-1-oxopentan-2-il)benceno-1-sulfonamida es única debido a sus sustituyentes específicos, que pueden conferir propiedades químicas y biológicas distintas en comparación con otras sulfonamidas. Su estructura permite interacciones específicas con dianas moleculares, lo que podría conducir a aplicaciones únicas en varios campos.
Propiedades
Número CAS |
920756-69-0 |
|---|---|
Fórmula molecular |
C13H19NO3S |
Peso molecular |
269.36 g/mol |
Nombre IUPAC |
4-methyl-N-(2-methyl-1-oxopentan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H19NO3S/c1-4-9-13(3,10-15)14-18(16,17)12-7-5-11(2)6-8-12/h5-8,10,14H,4,9H2,1-3H3 |
Clave InChI |
LTOGYGKNTPOWFV-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(C=O)NS(=O)(=O)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1,10-Phenanthrolin-2-yl)methyl]-L-tyrosine](/img/structure/B12626422.png)
![2-(3-Bromophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12626429.png)
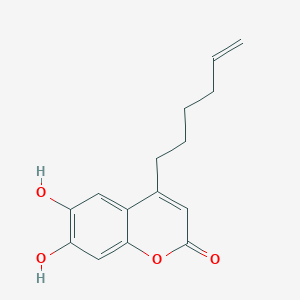
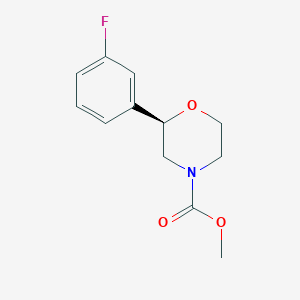
![5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanamide](/img/structure/B12626448.png)
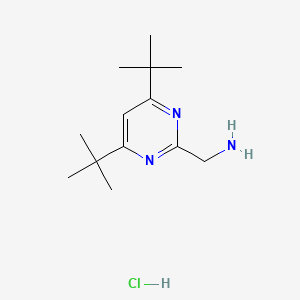
![4,6-Bis[(4-methoxyphenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B12626451.png)
![2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine](/img/structure/B12626458.png)

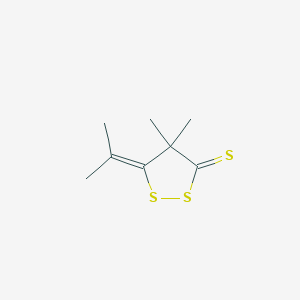
![4-(6-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B12626487.png)
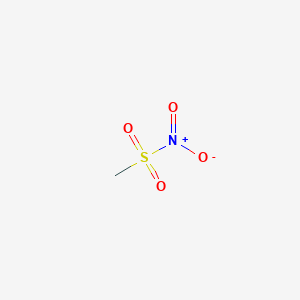

![2,3,6,7,10,11-Hexakis[2-(hexyloxy)phenyl]triphenylene](/img/structure/B12626500.png)
